molecular formula C10H7Cl B1664548 1-Chloronaphthalene CAS No. 90-13-1

1-Chloronaphthalene

Cat. No.: B1664548
CAS No.: 90-13-1
M. Wt: 162.61 g/mol
InChI Key: JTPNRXUCIXHOKM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Chloronaphthalene is a polychlorinated naphthalene (PCN) and is the smallest chlorinated polycyclic aromatic hydrocarbon (PAH) It is known to interact with various biological systems and can cause toxicity and carcinogenic effects .

Mode of Action

The mode of action of this compound is primarily through its interaction with the aromatic ring system. Chlorine, being more electronegative than carbon, extracts electronic charge from the aromatic ring. On the other hand, the lone pairs of chlorine can participate in resonance, donating electronic charge into the ring . This alters the physical and chemical properties of naphthalene, along with deforming its structure .

Biochemical Pathways

It is known that pcns, including this compound, can cause environmental hazards and toxicity

Pharmacokinetics

It is known that this compound is a nonpolar organochlorine compound , which suggests that it may have low water solubility and high lipid solubility. This could potentially affect its bioavailability and distribution within the body.

Chemical Reactions Analysis

1-Chloronaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles. For example, in the presence of a strong base, the chlorine atom can be replaced by a hydroxyl group to form 1-naphthol.

    Oxidation Reactions: this compound can be oxidized to form naphthoquinone derivatives.

    Reduction Reactions: The compound can be reduced to form naphthalene by removing the chlorine atom.

Common reagents and conditions used in these reactions include strong bases for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as hydrogen gas in the presence of a catalyst for reduction. The major products formed from these reactions include 1-naphthol, naphthoquinone derivatives, and naphthalene .

Comparison with Similar Compounds

1-Chloronaphthalene can be compared with other chlorinated naphthalenes, such as 2-chloronaphthalene, dichloronaphthalenes, and trichloronaphthalenes . These compounds share similar structural features but differ in the position and number of chlorine atoms on the naphthalene ring. The unique position of the chlorine atom in this compound gives it distinct chemical properties and reactivity compared to its isomers and higher chlorinated derivatives .

    2-Chloronaphthalene: An isomer of this compound with the chlorine atom at the second position on the naphthalene ring.

    Dichloronaphthalenes: Compounds with two chlorine atoms on the naphthalene ring, which can be in various positions.

    Trichloronaphthalenes: Compounds with three chlorine atoms on the naphthalene ring, leading to further variations in chemical properties and reactivity.

Properties

IUPAC Name

1-chloronaphthalene
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InChI

InChI=1S/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
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InChI Key

JTPNRXUCIXHOKM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2Cl
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Molecular Formula

C10H7Cl
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DSSTOX Substance ID

DTXSID2024791
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Molecular Weight

162.61 g/mol
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Physical Description

1-chloronaphthalene is a clear colorless to amber oily viscous liquid. (NTP, 1992), Colorless to amber oily liquid; [CAMEO], OILY COLOURLESS LIQUID.
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Boiling Point

505 °F at 760 mmHg (NTP, 1992), 259.3 °C @ 760 mm Hg, 260 °C
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Flash Point

250 °F (NTP, 1992), 121 °C, 250 °F (121 °C) (closed cup), 121 °C c.c.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in benzene, petroleum ether, alcohol, In water, 17.4 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (poor)
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Density

1.1938 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.19382 @ 20 °C/4 °C, Relative density (water = 1): 1.2
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Vapor Density

5.6 (Air= 1), Relative vapor density (air = 1): 5.6
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Vapor Pressure

1 mmHg at 177.1 °F ; 100 mmHg at 356.7 °F; 760 mmHg at 498.7 °F (NTP, 1992), 0.02 [mmHg], 0.029 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 4
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Color/Form

Oily liquid

CAS No.

90-13-1, 25586-43-0
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Melting Point

-9 to -4 °F (NTP, 1992), -2.5 °C, -2.3 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloronaphthalene
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1-Chloronaphthalene
Reactant of Route 3
1-Chloronaphthalene
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1-Chloronaphthalene
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1-Chloronaphthalene
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1-Chloronaphthalene
Customer
Q & A

Q1: What is the molecular formula and weight of 1-chloronaphthalene?

A1: this compound has the molecular formula C10H7Cl and a molecular weight of 162.62 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers utilize various spectroscopic methods for characterizing this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) spectroscopy, and Raman spectroscopy. [, , , , ]

Q3: What is the structure of this compound in its isolated state?

A3: High-resolution chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy studies have revealed that this compound exists in a single conformation. This conformer has been meticulously characterized in terms of its rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants. The availability of various isotopologues further facilitated the determination of precise structural parameters for this compound. []

Q4: How does the presence of this compound influence the properties of poly(9,9-dioctylfluorene) (PFO) films?

A4: Incorporating this compound as a high-boiling-point solvent in PFO processing significantly enhances the β-phase content in the resulting films. []. This leads to an improvement in the film morphology, with increased surface roughness and enhanced polymer chain ordering, ultimately leading to improved electroluminescence and color purity in PFO-based devices. []

Q5: How stable are naphthalene sulfonates, including this compound, under geothermal conditions?

A5: Naphthalene sulfonates exhibit varying stability under geothermal conditions. While they are generally considered stable, at temperatures exceeding 300 °C, they undergo disproportionation, yielding products such as naphthalene, naphthols, and halogenated naphthalenes like this compound. [] This breakdown has implications for their use as geothermal tracers.

Q6: Can this compound act as a mediator in electrochemical reduction reactions?

A6: Yes, the radical anion of naphthalene, formed during the electrochemical dechlorination of this compound, can function as a mediator. This mediation facilitates the complete dechlorination of this compound in a process akin to autocatalysis. []

Q7: Have there been computational studies on the interactions of this compound?

A7: While specific computational studies focusing solely on this compound are limited in the provided context, computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling are relevant for exploring its interactions and properties. These methods utilize molecular descriptors to establish correlations between the structure of this compound and its physicochemical properties or biological activities. []

Q8: What is the nature of interactions between this compound and n-alkanes?

A8: The interactions between this compound and n-alkanes are characterized by negative excess molar volumes (VE) and excess enthalpies (HE) at 298.15 K. These values become less negative with increasing n-alkane chain length. [] These findings suggest that the mixing process is exothermic, accompanied by a decrease in volume, indicating attractive forces between the components.

Q9: How is this compound degraded in the environment?

A9: Pseudomonas sp. HY, a bacterial strain, has demonstrated the ability to degrade this compound. The degradation process involves hydroxylation reactions, leading to the formation of chlorinated naphthols or chlorinated dihydroxyl naphthalenes. Further breakdown involves ring cleavage and oxidation, yielding chlorosalicylic acid. []

Q10: What are the photoconversion products of this compound in water?

A10: Upon exposure to simulated sunlight, this compound in water undergoes photoconversion, yielding ten identifiable products, including chlorinated naphthalenes, chlorinated naphthols, and chlorinated dihydroxyl naphthalenes. [] The presence of common water constituents like nitrates, iron ions, and sulfates can accelerate this photoconversion by generating hydroxyl radicals. []

Q11: How is this compound typically quantified in environmental samples?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is a common and sensitive technique for quantifying this compound in environmental samples. [] The method offers high selectivity and sensitivity for detecting and quantifying this compound in complex matrices.

  • This compound is a high refractive index liquid (n > 1.60) suitable for applications in electrowetting optics. []
  • It plays a role in enhancing the performance of organic solar cells by influencing the morphology and charge carrier dynamics of the active layer. [, ]
  • The use of this compound in various applications necessitates responsible handling and disposal practices to minimize its environmental impact. [, ]

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